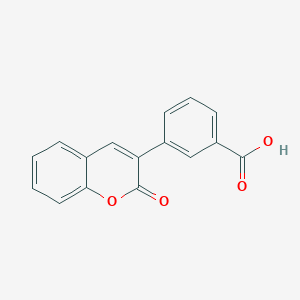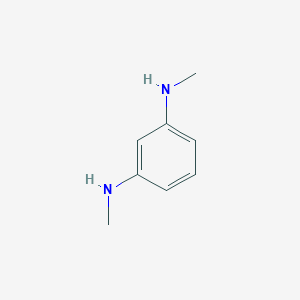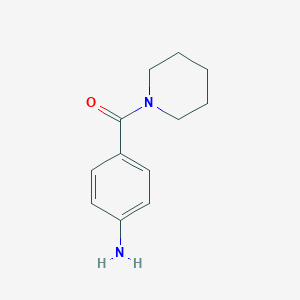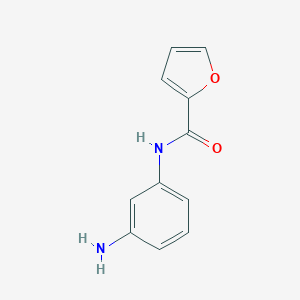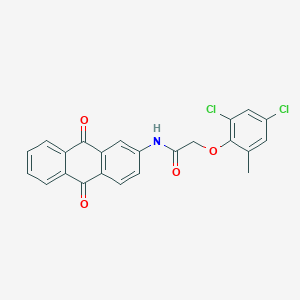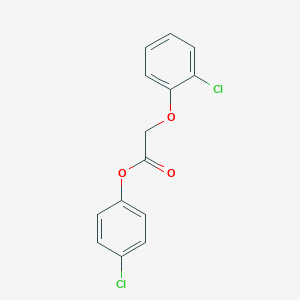
4-Chlorophenyl (2-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl (2-chlorophenoxy)acetate (CPCA) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CPCA is also known by the names Chlorophenoxyacetic acid 4-chlorophenyl ester and 4-Chloro-2-(4-chlorophenoxy)acetate.
Mechanism Of Action
The mechanism of action of 4-Chlorophenyl (2-chlorophenoxy)acetate is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) oxidase. IAA is a plant hormone that plays a key role in plant growth and development. By inhibiting IAA oxidase, 4-Chlorophenyl (2-chlorophenoxy)acetate may disrupt the normal balance of plant hormones and inhibit plant growth.
Biochemical And Physiological Effects
4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of IAA and other plant hormones, which can lead to stunted growth and reduced plant yield. 4-Chlorophenyl (2-chlorophenoxy)acetate also affects the activity of enzymes involved in photosynthesis and respiration, which can further impact plant growth and development.
Advantages And Limitations For Lab Experiments
4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is relatively easy to synthesize and is readily available. However, 4-Chlorophenyl (2-chlorophenoxy)acetate has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. Additionally, 4-Chlorophenyl (2-chlorophenoxy)acetate can be difficult to dissolve in water, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 4-Chlorophenyl (2-chlorophenoxy)acetate. One area of interest is the development of new herbicides and plant growth regulators based on the structure of 4-Chlorophenyl (2-chlorophenoxy)acetate. Another area of research is the study of the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plant growth and development. Finally, there is potential for further exploration of the use of 4-Chlorophenyl (2-chlorophenoxy)acetate as a tool for studying the role of plant hormones in plant growth and development.
Conclusion:
In conclusion, 4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is a relatively easy to synthesize and is readily available. However, care must be taken when handling it due to its toxicity. Further research is needed to fully understand the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plants and to explore its potential as a tool for studying plant growth and development.
Synthesis Methods
The synthesis of 4-Chlorophenyl (2-chlorophenoxy)acetate involves the reaction between 4-chlorophenol and chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is then purified by recrystallization. The yield of 4-Chlorophenyl (2-chlorophenoxy)acetate is typically around 70-80%.
Scientific Research Applications
4-Chlorophenyl (2-chlorophenoxy)acetate is widely used in scientific research as a herbicide and plant growth regulator. It is also used as a precursor for the synthesis of other organic compounds. 4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to inhibit the growth of various plants, including corn, wheat, and soybeans. It has also been used to study the effect of plant hormones on plant growth and development.
properties
CAS RN |
62095-39-0 |
|---|---|
Product Name |
4-Chlorophenyl (2-chlorophenoxy)acetate |
Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2 |
InChI Key |
BVJQVIYLGYZDDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



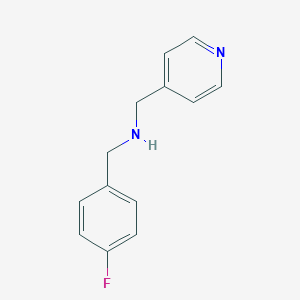
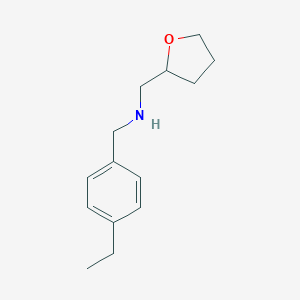
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
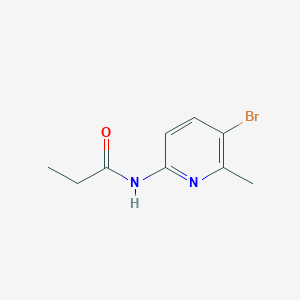
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
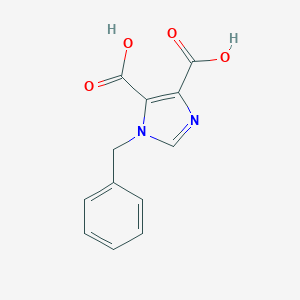
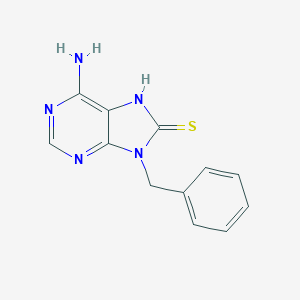
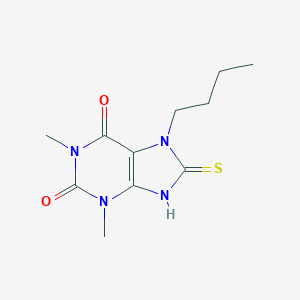
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
